molecular formula C24H28N2O3S B144707 Dibenzylbiotin CAS No. 33607-60-2

Dibenzylbiotin

Cat. No. B144707
CAS RN: 33607-60-2
M. Wt: 424.6 g/mol
InChI Key: PGESDSQUYHPLRY-FUDKSRODSA-N
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Description

Dibenzylbiotin is not explicitly mentioned in the provided papers. However, the concept of dibenzyl compounds and their synthesis is discussed in several papers. Dibenzyl compounds are essential building blocks in organic synthesis, often used to create more complex molecules. They can be synthesized through various methods, including homocoupling of benzyl alcohols and reactions with dibenzyltin dichloride .

Synthesis Analysis

The synthesis of dibenzyl compounds can be achieved through nickel-catalyzed homocoupling of benzyl alcohols, as reported in one study . This method is advantageous due to the stability and availability of alcohols compared to other reagents like halides. Another approach involves the reaction of dibenzyltin dichloride with different organic ligands to form dibenzyltin complexes . These methods highlight the versatility and adaptability of dibenzyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of dibenzyl compounds has been investigated using X-ray diffraction, revealing a distorted octahedral arrangement around the tin atom in dibenzyltin complexes . The structure of dibenzyl itself has been determined with significant accuracy, showing the lengths and angles of the carbon bonds joining the benzene rings . These structural analyses are crucial for understanding the properties and reactivity of dibenzyl compounds.

Chemical Reactions Analysis

Dibenzyl compounds participate in various chemical reactions. For instance, dibenzyltin complexes have been synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, dibenzylidenesuccinate esters undergo acid-catalyzed cyclizations to form lignans, demonstrating the reactivity of dibenzyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzyl compounds are influenced by their molecular structure. For example, the bond lengths and angles in dibenzyl can affect its reactivity and interactions with other molecules . The characterization of dibenzyltin complexes using techniques like NMR, IR, and Mossbauer spectroscopy provides insights into their properties in both solution and solid states .

Scientific Research Applications

  • Plasma Renin Activity in Hyper- and Hypothyroidism Dibenzylbiotin has been studied in the context of thyroid disorders. Hauger-Klevene et al. (1972) found that the administration of drugs like dibenzylene can lead to a fall in plasma renin activity (PRA) levels in hyperthyroid patients, highlighting its potential role in thyroid-related research (Hauger-Klevene, Brown, & Zavaleta, 1972).

  • Biosynthesis of Stilbenes in Spruce Hammerbacher et al. (2011) discussed stilbenes, which are dibenzyl polyphenolic compounds like dibenzylbiotin. These compounds are noted for their role in protecting plants against stresses. The study focuses on the biosynthesis and ecological role of stilbenes in spruce, a key area in plant research (Hammerbacher, Ralph, Bohlmann, Fenning, Gershenzon, & Schmidt, 2011).

  • Metabolic Actions of Epinephrine and Thyroxine Schwartz (1962) explored the effects of dibenzyline, a related compound, on the metabolic response to epinephrine and thyroxine. The study contributes to understanding the metabolic interactions of these substances, which can inform further research into compounds like dibenzylbiotin (Schwartz, 1962).

  • Vasomotor Responses and Peripheral Blood Flow Research by Moser et al. (1953) on dibenzyline, related to dibenzylbiotin, provides insights into its effects on skin temperature, peripheral blood flow, and vasomotor responses. This research is relevant in understanding the physiological implications of compounds like dibenzylbiotin (Moser, Watkins, Morris, Prandoni, & Mattingly, 1953).

  • Neurogenic Agents for Alzheimer's Disease López-Iglesias et al. (2014) studied melatonin-N,N-dibenzyl(N-methyl)amine hybrids, closely related to dibenzylbiotin, revealing their potential as neurogenic agents with antioxidant and cholinergic properties, useful in Alzheimer's disease research (López-Iglesias, Pérez, Morales-García, Alonso-Gil, Pérez-Castillo, Romero, López, Villarroya, Conde, & Rodríguez-Franco, 2014).

  • Pulmonary Hypertension and Progenitor Cell Functions Shenoy et al. (2013) investigated diminazene, a compound with a similar chemical structure to dibenzylbiotin, and its effects on pulmonary hypertension and angiogenic progenitor cell functions. This research is significant for understanding cardiovascular diseases and cell therapy (Shenoy, Gjymishka, Jarajapu, Qi, Afzal, Rigatto, Ferreira, Fraga-Silva, Kearns, Douglas, Agarwal, Mubarak, Bradford, Kennedy, Jun, Rathinasabapathy, Bruce, Gupta, Cardounel, Mocco, Patel, Francis, Grant, Katovich, & Raizada, 2013).

properties

IUPAC Name

5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESDSQUYHPLRY-FUDKSRODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzylbiotin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FE Chen, HF Dai, YY Kuang, HQ Jia - Tetrahedron: Asymmetry, 2003 - Elsevier
… , which upon catalytic hydrogenesis under 40 atm of hydrogen using 5% palladium–carbon in the presence of anhydrous ZnCl 2 in toluene at 110C provided N,N-dibenzylbiotin 8 …
Number of citations: 49 www.sciencedirect.com
ABA Jansen, PJ Stokes - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Some N-substituted derivatives of biotin were synthesised in the hope that, because they could not form allophanate ions of the type (I; R= CO,-, R’= R”= H) which are probably essential …
Number of citations: 8 pubs.rsc.org
R Guduru - 2005 - lib.unipune.ac.in
About 40 years have passed since the classical glycosidase inhibitor, nojirimycin was discovered from the cultured broth of the Streptomyces species. Since then, over one hundred …
Number of citations: 0 lib.unipune.ac.in
D Liu, W Zhang - Pharmaceutical Process Chemistry, 2010 - Wiley Online Library
The Chinese history of pharmaceutical production could be traced back to the ancient Shennong Era. To some extent, the development of pharmaceutical production has witnessed the …
Number of citations: 3 onlinelibrary.wiley.com
P Tang, B Nie, J Huang, Y Zhang, J Zhang… - Pharmaceutical …, 2020 - thieme-connect.com
This review article summarizes recent developments and innovations in China's pharmaceutical process chemistry over the last several decades. Case studies of dozens of blockbuster …
Number of citations: 4 www.thieme-connect.com
E Turos - 1987 - search.proquest.com
The stereoselective synthesis of unsaturated vicinal diamine derivatives using sulfur bis (imide) chemistry was investigated both from mechanistic considerations as well as in …
Number of citations: 0 search.proquest.com
FE Chen, HQ Jia, XX Chen, HF Dai, B Xie… - Chemical and …, 2005 - jstage.jst.go.jp
… Stereospecific hydrogenation of 8 was carried out under 4 atm of H2 in the presence of Pd(OH)2 over charcoal to give the N,N-dibenzylbiotin 9 in 95% yield. Removal of the Nbenzyl …
Number of citations: 21 www.jstage.jst.go.jp
SP Chavan, AG Chittiboyina… - The Journal of …, 2005 - ACS Publications
… Stereospecific hydrogenation was carried out in the presence of 10% palladium on carbon to furnish N,N‘-dibenzylbiotin methyl ester in quantitative yield. Removal of N-benzyl groups …
Number of citations: 34 pubs.acs.org
DD Mikhno, VM Berezovskii - Chemistry of Natural Compounds, 1980 - Springer
The review gives methods of synthesizing the biocatalyst biotin. The existing methods of obtaining biotin and its stereoisomers from dihaloalkanes, dicarboxylic acid esters, sugars, …
Number of citations: 2 link.springer.com
SP Chavan, AG Chittiboyina, G Ramakrishna… - Tetrahedron, 2005 - Elsevier
An enantioselective synthesis of (+)-biotin starting from naturally available cysteine is described. The key steps are the unusual stereochemical outcome of radical cyclization of …
Number of citations: 17 www.sciencedirect.com

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